molecular formula C10H14ClFN2O2S B1438940 1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1032758-01-2

1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride

Cat. No. B1438940
M. Wt: 280.75 g/mol
InChI Key: ZEHXMWGJPMEVHJ-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O2S . It is a solid substance and is categorized as a piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride is represented by the InChI code: 1S/C10H13FN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 .


Physical And Chemical Properties Analysis

1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride is a solid substance . It has a molecular weight of 244.29 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Analytical Techniques in Drug Degradation Studies

1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride, as part of the flunarizine hydrochloride compound, has been studied for its separation from degradation products using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). These methods are pivotal in analyzing the stability of the compound and ensuring the quality of pharmaceutical formulations (El-Sherbiny et al., 2005).

Synthesis Methods

Research has been conducted on the catalyzed synthesis of flunarizine, a drug that contains 1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride in its structure. This includes studies on Fe-catalyzed synthesis and other methods, reflecting the compound's relevance in pharmaceutical manufacturing (Shakhmaev et al., 2016).

Biochemical Interactions and Receptor Studies

The compound's derivatives have been studied for their interactions with adenosine receptors, highlighting its potential in developing highly selective antagonists for therapeutic purposes. These studies are significant for understanding the compound's biochemical interactions and potential pharmacological applications (Borrmann et al., 2009).

Antioxidant Properties

Research has also delved into the antioxidant properties of derivatives containing the 1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride fragment. Such studies are vital for identifying potential therapeutic effects against oxidative stress-related disorders (Malík et al., 2017).

Antibacterial Activity

Several studies have explored the antibacterial activities of derivatives, indicating the compound's relevance in developing new antibacterial agents with specific activities against various pathogens. This research is crucial in the ongoing search for novel antibiotics in response to resistant bacterial strains (Qi, 2014).

Safety And Hazards

The compound is categorized as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-(3-fluorophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHXMWGJPMEVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride

Synthesis routes and methods

Procedure details

4-(3-Fluoro-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (919 mg) was dissolved in methanol (10 ml) and dichloromethane (5 ml), 2M HCl in diethyl ether (12 ml) was added and the reaction mixture was stirred at room temperature overnight. Volatiles were removed in vacuo to yield 4-(3-fluoro-benzenesulfonyl)-piperazine hydrochloride salt (807 mg).
Name
4-(3-Fluoro-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
919 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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